Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor. It exhibits potent antiviral effects for HIV-1. [] 873140 effectively blocks the binding of chemokine 125I-MIP-1α but does not effectively block the binding of 125I-RANTES. [] 873140 also blocks the calcium response effects of CCR5 activation by CCL5 (RANTES). [] 873140 displays a persistent blockade of CCR5 with a slow rate of reversal. []
Relevance: While 873140 shares the piperazine moiety with N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide, its primary relevance lies in its classification as a noncompetitive allosteric antagonist of the CCR5 receptor. This research highlights the therapeutic potential of targeting CCR5, a receptor also potentially modulated by compounds structurally similar to N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide. []
Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES. []
Relevance: Similar to 873140, Sch-C's relevance stems from its activity as a noncompetitive allosteric antagonist of the CCR5 receptor. Although structurally dissimilar to N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide, its mechanism of action on CCR5 emphasizes the potential for related compounds to act on this receptor, potentially through similar allosteric mechanisms. []
Compound Description: Sch-D is a potent noncompetitive allosteric antagonist of the CCR5 receptor that effectively blocks the binding of both 125I-MIP-1α and 125I-RANTES. [] Sch-D also blocks the calcium response effects of CCR5 activation by CCL5. [] This compound is also reported to be metabolized via O-demethylation, N-dealkylation, oxidation and glucuronidation. []
Relevance: Like the previous compounds, Sch-D is relevant due to its action as a noncompetitive allosteric antagonist of CCR5. Although Sch-D shares a piperidine and piperazine ring system with N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide, its significance primarily lies in highlighting the potential for compounds with similar structural motifs to interact with CCR5 and exhibit allosteric antagonism. [, ]
Compound Description: UK-427,857 is a noncompetitive allosteric antagonist of the CCR5 receptor and effectively blocks the binding of both 125I-MIP-1α and 125I-RANTES. [] It also blocks the calcium response effects of CCR5 activation by CCL5. []
Relevance: Similar to other CCR5 antagonists, UK-427,857 shares the theme of targeting this receptor, although its structure differs significantly from N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide. Nevertheless, its relevance lies in the potential for compounds with diverse structures to exhibit activity at CCR5. []
Compound Description: TAK-779 is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES, and blocks the calcium response effects of CCR5 activation by CCL5. [] TAK-779 also acts as a noncompetitive antagonist at the CXCR3 receptor, displaying weak partial inverse agonism at the CXCR3 N3.35A mutant. []
Relevance: TAK-779, though structurally different from N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide, highlights the possibility of compounds targeting multiple chemokine receptors, including both CCR5 and CXCR3. [, ]
Compound Description: This compound is synthesized through an iron-catalyzed reaction between 2-acetyl-N-phenylpent-4-ynamide and 4-methylbenzenesulfonamide. [] It features a sulfonamide group and a benzene ring similar to N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide. []
Relevance: The structural similarities, particularly the presence of a 4-methylbenzenesulfonamide moiety, suggest a potential connection in terms of chemical synthesis pathways and possible biological activities between this compound and N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide. []
Compound Description: CJ-023,423 is a potent and selective antagonist of both human and rat prostaglandin EP4 receptors. [] It effectively inhibits [3H]PGE2 binding to these receptors and inhibits PGE2-evoked elevation in intracellular cAMP levels. [] CJ-023,423 also demonstrates antihyperalgesic effects in animal models of inflammatory pain. [] This compound can be synthesized as a crystal Polymorph Form a, which has a purity of at least 95% by weight and is characterized by a pattern of X-ray diffraction powder. []
Relevance: CJ-023,423 is a direct structural analog of N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide, sharing the core structure of N-[({2-[4-(2-ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide. The only difference is the absence of the benzyl group on the sulfonamide nitrogen in CJ-023,423. This close structural relationship strongly suggests that these compounds may share similar pharmacological profiles and potential applications. [, ]
Compound Description: SNAP 7941 is a selective melanin-concentrating hormone-1 (MCH1) receptor antagonist. [] It effectively inhibits rhythmic, distension-induced voiding contractions in anesthetized rats. [] It increases infusion capacity in conscious rats with evoked voiding cycles. [] SNAP 7941 also reduces micturition frequency and increases bladder capacity in conscious spontaneously hypertensive rats. []
Relevance: Although structurally distinct from N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide, SNAP 7941 is relevant due to its activity as a selective antagonist of the MCH1 receptor. This research provides insight into the potential for compounds with structural features like those found in N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide to modulate neuropeptide signaling pathways, suggesting potential applications in areas like bladder control. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.